
1,1,5-Trimethylheptyl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a valerate ester linked to a branched alkyl chain. It is primarily used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,5-Trimethylheptyl valerate can be synthesized through esterification reactions. One common method involves the reaction of valeric acid with 1,1,5-trimethylheptanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,5-Trimethylheptyl valerate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Valeric acid and 1,1,5-trimethylheptanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
1,1,5-Trimethylheptyl valerate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,1,5-trimethylheptyl valerate primarily involves its interaction with biological molecules through ester hydrolysis. The ester bond is cleaved by esterases, releasing valeric acid and 1,1,5-trimethylheptanol. These products can then participate in various metabolic pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Ethyl valerate: Another valerate ester with a simpler alkyl chain.
Methyl valerate: Similar to ethyl valerate but with a methyl group instead of an ethyl group.
Butyl valerate: Contains a butyl group instead of the branched alkyl chain in 1,1,5-trimethylheptyl valerate.
Uniqueness: this compound is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties compared to other valerate esters. This branching can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound in various applications .
Propiedades
Número CAS |
96846-73-0 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
2,6-dimethyloctan-2-yl pentanoate |
InChI |
InChI=1S/C15H30O2/c1-6-8-11-14(16)17-15(4,5)12-9-10-13(3)7-2/h13H,6-12H2,1-5H3 |
Clave InChI |
KAEMAFWFBDAUAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC(C)(C)CCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


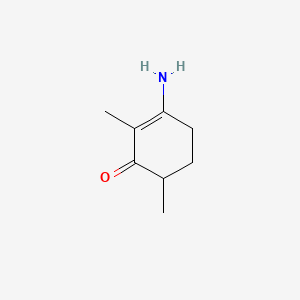


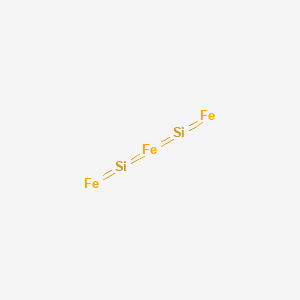
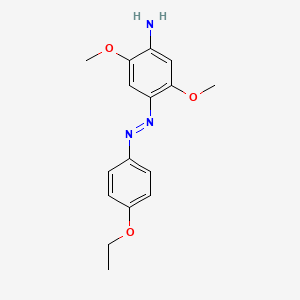
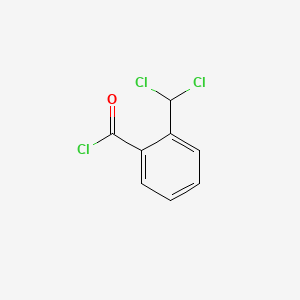
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
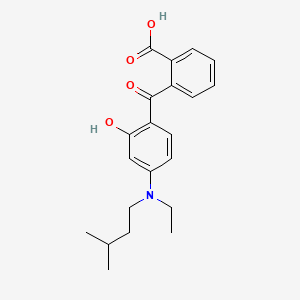
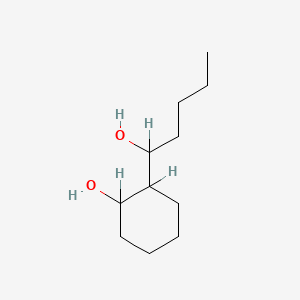
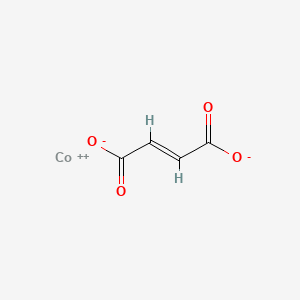

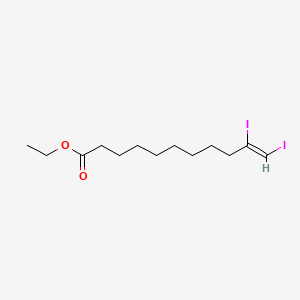
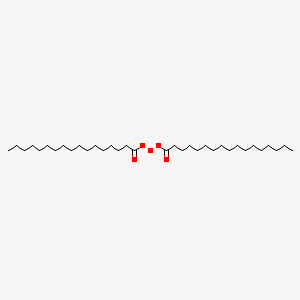
![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)
